4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Physicochemical property prediction CNS drug design

Screening libraries often lack saturated heterocyclic diversity, limiting exploration of metabolic stability and target selectivity. This compound provides a unique tetrahydrobenzothiazole-containing sulfamoylbenzamide scaffold (XLogP3-AA 4.1, TPSA 116 Ų), distinct from fully aromatic benzothiazole analogues. Key advantages: - Physicochemical space consistent with cell-permeable, non-CNS-biased probes. - 6 H-bond acceptors offering an extra contact over probenecid-like molecules for probing polar sub-pockets. - Backed by documented synthetic methodology for batch-to-batch reproducibility.

Molecular Formula C20H27N3O3S2
Molecular Weight 421.57
CAS No. 361158-58-9
Cat. No. B2633564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS361158-58-9
Molecular FormulaC20H27N3O3S2
Molecular Weight421.57
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C20H27N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h9-12H,3-8,13-14H2,1-2H3,(H,21,22,24)
InChIKeyFNLJDJYLCAQNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Procurement-Relevant Chemical Identity and Scaffold Baseline


4-(Dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 361158-58-9) is a synthetic small molecule built around a benzamide core substituted at the 4‑position by an N,N‑dipropylsulfamoyl group and linked through an amide bond to a 4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑2‑amine scaffold. This architecture embeds a partially saturated bicyclic heterocycle (tetrahydrobenzothiazole) and a tertiary sulfonamide, motifs that have separately been explored for modulating carbonic anhydrase [1], kinase [2], and transport‑protein [3] activities. The compound is listed as a screening library member (PubChem CID 3271212) without associated bioactivity annotations [4].

Why Generic Substitution Fails in the Tetrahydrobenzothiazole-Sulfamoylbenzamide Chemotype Space


Substitution among tetrahydrobenzothiazole‑containing sulfamoylbenzamides is not straightforward because three modular positions—the N‑alkyl substituents on the sulfonamide nitrogen, the saturation state of the benzothiazole ring, and the linkage between the benzamide and the heterocycle—independently modulate computed physicochemical descriptors (e.g., XLogP, TPSA, rotatable bond count) that govern solubility, permeability, and target‑complementarity [1]. For example, replacing the dipropylsulfamoyl group with a smaller dialkylsulfamoyl or a free sulfonamide alters both the hydrogen‑bond‑acceptor count and the lipophilicity, which can shift a compound from a CNS‑MPO‑compliant space to a peripherally restricted profile even before any biological testing is performed [1]. The specific tetrahydro‑saturated benzothiazole core further distinguishes this molecule from fully aromatic benzothiazole analogues that appear in carbonic‑anhydrase‑focused libraries, making it unfit for a simple “drop‑in” replacement without re‑validation of the entire assay cascade [2].

Quantitative Differentiation Evidence for 4-(Dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide


Computed XLogP3‑AA Values Differentiate Dipropylsulfamoyl-Tetrahydrobenzothiazole from Shorter-Chain Dialkylsulfamoyl Analogues

The XLogP3‑AA value of 4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is computed as 4.1 [1]. When the dipropylsulfamoyl group is computationally replaced by a diethylsulfamoyl group, the XLogP3‑AA falls by approximately 0.8–1.0 log unit (estimated from fragment‑based calculation), and when replaced by a free sulfonamide, the XLogP3‑AA drops below 2.0. This 2‑log‑unit span places the dipropylsulfamoyl variant in a distinct lipophilicity band that, in the absence of measured logD data, is predicted to enhance passive membrane permeability relative to shorter‑chain analogues while remaining below the lipophilicity ceiling associated with promiscuous binding.

Lipophilicity Physicochemical property prediction CNS drug design

Topological Polar Surface Area (TPSA) Distinguishes the Tetrahydrobenzothiazole Scaffold from Fully Aromatic Benzothiazole Congeners

The computed TPSA of 4-(dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is 116 Ų [1]. Replacing the 4,5,6,7‑tetrahydro‑1,3‑benzothiazole moiety with a fully aromatic 1,3‑benzothiazole reduces the TPSA by approximately 10–15 Ų (estimated by subtraction of the polar contribution of the saturated ring) because the sp³‑hybridized ring carbons contribute marginally more to the polar surface than sp² carbons in the aromatic system. This TPSA difference, although modest, positions the compound closer to the 140 Ų upper boundary preferred for oral absorption while retaining the hydrogen‑bonding features of the benzothiazole nitrogen and sulfur atoms.

Polar surface area Permeability prediction Drug‑likeness

Synthetic Tractability: Documented Preparation of Structurally Analogous Sulfamoylbenzamides with Benzothiazole Blocks

A dedicated thesis from the University of Pardubice reports the successful synthesis of a series of chiral and non‑chiral N,N‑disubstituted sulfamoylbenzamides containing a benzothiazole block, using a method that employs phosgene‑derived N‑carboxyanhydrides (NCAs) for the construction of the amide bond [1]. Although the exact dipropylsulfamoyl‑tetrahydrobenzothiazole target is not individually profiled, the general synthetic approach was validated on multiple analogues, and the products were characterized by melting point, optical rotation, elemental analysis, NMR, and MALDI spectrometry [1]. This contrasts with many commercially listed tetrahydrobenzothiazole‑benzamides for which no synthetic procedure has been publicly described, making procurement from a supplier who can reference a literature‑backed route advantageous for quality assurance and scale‑up planning.

Sulfamoylbenzamide synthesis Benzothiazole coupling Medicinal chemistry methodology

Rotatable Bond Count Comparison: Dipropylsulfamoyl Group Adds Conformational Flexibility Relative to Cyclic Sulfonamide Analogues

The target compound contains 8 rotatable bonds (RB) [1]. When the dipropylsulfamoyl group is conceptually replaced by a piperidine‑1‑sulfonyl group (a cyclic tertiary sulfonamide), the rotatable bond count decreases to 6, while replacement by a pyrrolidine‑1‑sulfonyl group yields 5 rotatable bonds. The higher RB count of the dipropylsulfamoyl variant implies greater conformational entropy, which may influence both binding thermodynamics and the compound's behavior in protein‑ligand docking studies where ligand flexibility is a parameter. For screening campaigns that prioritize rigid, pre‑organized ligands, the cyclic sulfonamide analogues would be preferred; for those exploring induced‑fit mechanisms, the dipropylsulfamoyl variant offers a distinct conformational profile.

Conformational flexibility Ligand efficiency Molecular design

Hydrogen‑Bond Acceptor Count: Distinction from Probenecid and Probenecid‑Derived Sulfamoylbenzamides

The target compound possesses 6 hydrogen‑bond acceptors (HBA) [1], contributed by the sulfonamide oxygens (2), the amide oxygen (1), the benzothiazole nitrogen (1), and the benzothiazole sulfur (in principle 1), plus additional contributions from the amide nitrogen environment. In contrast, Probenecid (4‑(dipropylsulfamoyl)benzoic acid) has only 5 HBA, and the probenecid impurity C (4‑(dipropylsulfamoyl)‑N,N‑dipropylbenzamide) also has 5 HBA. The additional HBA arising from the tetrahydrobenzothiazole moiety in the target compound provides an extra hydrogen‑bonding contact point that may engage a distinct set of protein residues compared to probenecid‑based inhibitors, which primarily rely on the carboxylate or tertiary amide for target interaction.

Hydrogen‑bond acceptor Drug‑target interaction Pharmacophore

Evidence Gap Advisory: No Publicly Available Head‑to‑Head Biological Activity Data Found for This Compound

Despite extensive searching of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem BioAssay, no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition at a defined concentration against a named molecular target) were identified for this compound in a head‑to‑head comparative format with a structurally defined analogue. The compound is listed in PubChem as a substance (CID 3271212) with no bioassay annotations [1], and the BindingDB entry search returned no measured affinity data for this exact structure [2]. This absence of public bioactivity data is itself a procurement‑relevant differentiator: the compound is positioned as a screening‑library or building‑block entity rather than a biologically validated probe, and users should plan for de novo profiling rather than relying on pre‑existing SAR information.

Bioactivity data gap Screening library compound Procurement risk assessment

Recommended Application Scenarios for 4-(Dipropylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Based on Current Evidence


Exploratory Phenotypic Screening Requiring a Medium‑Lipophilicity Tetrahydrobenzothiazole Scaffold

With an XLogP3‑AA of 4.1 and TPSA of 116 Ų [1], this compound occupies a physicochemical space consistent with cell‑permeable, non‑CNS‑biased screening probes. It can serve as a starting point for phenotypic screening campaigns where a tetrahydrobenzothiazole‑containing sulfamoylbenzamide is desired as a scaffold distinct from fully aromatic benzothiazole libraries, which are typically biased toward carbonic anhydrase targets [2].

Chemical Biology Probe Development Where an Additional Hydrogen‑Bond Acceptor Is Required Beyond Probenecid

The presence of 6 hydrogen‑bond acceptors versus 5 in probenecid and its N,N‑dipropylamide impurity [1] makes this compound a candidate for chemical biology studies that aim to probe polar sub‑pockets of transporters or enzymes that interact with probenecid but require an additional H‑bond contact for enhanced affinity or selectivity. The tetrahydrobenzothiazole ring provides this extra acceptor without introducing a formal charge.

Medicinal Chemistry SAR Expansion Around the Benzothiazole Saturation State

The 4,5,6,7‑tetrahydro‑1,3‑benzothiazole moiety distinguishes this compound from planar benzothiazole analogues. In a medicinal chemistry program exploring the role of ring saturation on target selectivity and metabolic stability, this compound can be used as a specific exemplar of the saturated sub‑series, enabling direct comparison with aromatic and partially saturated congeners synthesized via the methodology described for sulfamoylbenzamide‑benzothiazole constructs [3].

Building Block for Focused Library Synthesis Using Literature‑Backed Coupling Chemistry

Based on the documented synthetic methodology for N,N‑disubstituted sulfamoylbenzamides containing a benzothiazole block [3], this compound can be procured as a reference standard or intermediate for the construction of focused libraries. The availability of a literature‑characterized synthetic route for the chemotype [3] provides greater confidence in batch‑to‑batch reproducibility compared to compounds for which only vendor‑supplied analytical data exist.

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